5-tert-Butyl-2-hydroxybenzaldehyde

Lipophilicity Partition Coefficient Physicochemical Property

5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3), also known as 5-tert-butylsalicylaldehyde, is a 5-substituted 2-hydroxy aromatic aldehyde with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. It typically appears as a colorless to light yellow liquid at room temperature and is characterized by a tert-butyl group at the 5-position of the salicylaldehyde ring.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2725-53-3
Cat. No. B1270133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2-hydroxybenzaldehyde
CAS2725-53-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3
InChIKeyZVCQQLGWGRTXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3) Technical Procurement Guide: Core Properties and Research Applications


5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3), also known as 5-tert-butylsalicylaldehyde, is a 5-substituted 2-hydroxy aromatic aldehyde with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It typically appears as a colorless to light yellow liquid at room temperature and is characterized by a tert-butyl group at the 5-position of the salicylaldehyde ring . This structural feature confers distinct physicochemical properties and reactivity profiles that differentiate it from unsubstituted salicylaldehyde and other analogs. The compound serves as a versatile building block in organic synthesis, particularly in the preparation of Schiff base ligands, metal complexes, and pharmacologically relevant intermediates .

Why 5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3) Cannot Be Replaced by Unsubstituted Salicylaldehyde or 3-tert-Butyl Isomers


5-tert-Butyl-2-hydroxybenzaldehyde is not simply interchangeable with other salicylaldehyde derivatives due to the unique steric and electronic contributions of the 5-tert-butyl substituent. This bulky, electron-donating group significantly alters the compound's lipophilicity, volatility, and coordination behavior compared to unsubstituted salicylaldehyde or the 3-tert-butyl positional isomer [1]. These differences translate into measurable variations in partition coefficients (logP), boiling points, and catalytic outcomes in metal complex-mediated reactions. Procurement decisions based solely on the salicylaldehyde core structure risk introducing unwanted physicochemical property shifts or suboptimal catalytic performance. The following evidence quantifies these key differentiators to inform scientifically grounded selection.

Quantitative Differentiation Evidence for 5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3) vs. Structural Analogs


Lipophilicity Enhancement: 5-tert-Butyl Substitution Increases LogP by 1.5 Units vs. Salicylaldehyde

The introduction of a tert-butyl group at the 5-position markedly increases the compound's lipophilicity compared to unsubstituted salicylaldehyde. The calculated XlogP for 5-tert-butyl-2-hydroxybenzaldehyde is 3.3 [1], whereas salicylaldehyde exhibits an XlogP of 1.80 [2]. The 3-tert-butyl isomer shows an intermediate logP of approximately 2.50 [3], while the 3,5-di-tert-butyl derivative reaches 3.80 . This graded increase demonstrates the additive contribution of tert-butyl substitution to hydrophobic character.

Lipophilicity Partition Coefficient Physicochemical Property

Thermal Stability and Volatility: 5-tert-Butyl-2-hydroxybenzaldehyde Boiling Point is 55°C Higher than Salicylaldehyde

The 5-tert-butyl substituent significantly elevates the boiling point, reflecting increased molecular weight and enhanced van der Waals interactions. 5-tert-Butyl-2-hydroxybenzaldehyde has a boiling point of 251-252°C at 729 mmHg . In contrast, unsubstituted salicylaldehyde boils at 196-197°C [1], and 5-methylsalicylaldehyde boils at 217°C . The tert-butyl group's greater steric bulk and electron-donating effect compared to a methyl group results in a boiling point approximately 35°C higher than its 5-methyl analog.

Boiling Point Volatility Thermal Stability

Steric Bulk Effect on Catalysis: tert-Butyl Substitution Alters Chain Growth in Ring-Opening Copolymerization

In a series of Zn2+ asymmetrical bis-Schiff-base complexes, the introduction of an encumbering substituent ortho to the phenoxide group—including a tert-butyl group—was shown to favor the chain growth of copolymers during the ring-opening copolymerization of cyclohexene oxide and maleic anhydride [1]. While not a direct head-to-head comparison of the free aldehydes, this study provides class-level evidence that the steric bulk of a tert-butyl group on a salicylaldehyde-derived ligand directly impacts catalytic performance outcomes. Specifically, bulkier substituents enhanced polymer chain propagation compared to less hindered analogs.

Catalysis Steric Effect Ring-Opening Copolymerization

Ligand Design for Metal Complexes: 5-tert-Butyl-2-hydroxybenzaldehyde Enables Synthesis of Heptadentate N4O3 Lanthanide Chelators

5-tert-Butyl-2-hydroxybenzaldehyde serves as a key precursor for synthesizing advanced Schiff base ligands. Specifically, condensation with tris(2-aminoethyl)amine yields a neutral N4O3 tripodal ligand capable of encapsulating lanthanide ions (Ln = La, Eu, Gd, Tb, Dy, Ho, Er, Tm, Lu) [1]. X-ray crystallography confirmed the ligand behaves as a tri-deprotonated heptadentate ligand, forming a stable N4O3 cavity around the metal center [1]. The resulting Ln(III) complexes exhibit photoluminescent properties in solution [1]. While salicylaldehyde can form similar Schiff bases, the 5-tert-butyl group enhances solubility in organic solvents and prevents unwanted side reactions at the 5-position, allowing for cleaner, higher-yielding syntheses of these complex ligand architectures.

Lanthanide Complexes Schiff Base Ligands Luminescence

Pharmaceutical Intermediate Utility: 5-tert-Butyl-2-hydroxybenzaldehyde is a Documented Precursor for Vanadium(V) Antitumor Agents

5-tert-Butyl-2-hydroxybenzaldehyde is explicitly cited as a reactant in the synthesis of Vanadium(V) amino phenolato antitumor agents and dibutyltin complexes with demonstrated cytotoxic activity . While the compound itself is not the active pharmaceutical ingredient, its role as a crucial building block is well-documented. This contrasts with unsubstituted salicylaldehyde, which, while also used in drug synthesis, lacks the specific steric and electronic profile required for these particular vanadium-based pharmacophores. The tert-butyl group is likely essential for the desired interaction with biological targets or for optimizing the pharmacokinetic properties of the final metal complex.

Pharmaceutical Intermediate Antitumor Vanadium Complexes

Target Applications Where 5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3) Outperforms Generic Salicylaldehydes


Synthesis of Lipophilic Metal Extraction Agents and Supramolecular Hosts

As demonstrated by its significantly higher logP (3.3 vs. 1.80 for salicylaldehyde) [1], 5-tert-butyl-2-hydroxybenzaldehyde is the preferred building block for constructing ligands intended for applications in non-polar organic phases. This includes the design of metal extraction agents for hydrometallurgy, where enhanced lipophilicity improves phase transfer and reduces aqueous solubility losses. The compound has been successfully used to synthesize salen-type ligands for the selective extraction and transport of Cu(II) ions [2], highlighting its practical utility in separation science.

High-Temperature Organic Synthesis and Polymerization Catalysis

The elevated boiling point (251-252°C) and thermal stability of 5-tert-butyl-2-hydroxybenzaldehyde make it suitable for reactions conducted at higher temperatures where more volatile aldehydes like salicylaldehyde (bp 197°C) would be lost or decompose. Furthermore, its steric bulk, as evidenced by its influence on polymer chain growth in catalytic systems [3], allows for the fine-tuning of catalyst geometry. Researchers developing new catalysts for ring-opening polymerizations or other sterically sensitive transformations can leverage this property to achieve desired product molecular weights and microstructures.

Development of Luminescent Lanthanide Complexes for Bioimaging and Sensing

The documented ability of 5-tert-butyl-2-hydroxybenzaldehyde to form stable, heptadentate N4O3 Schiff base ligands that encapsulate luminescent lanthanide ions (e.g., Eu3+, Tb3+) [4] positions it as a valuable precursor in materials chemistry. The tert-butyl group provides solubility and prevents aggregation, which is critical for solution-based photoluminescence applications. This specific application represents a high-value niche where the structural features of this compound enable the creation of functional materials not easily accessible from simpler, unsubstituted salicylaldehydes.

Medicinal Chemistry: Synthesis of Vanadium-Based Antitumor Complexes

For medicinal chemists exploring metal-based therapeutics, 5-tert-butyl-2-hydroxybenzaldehyde offers a direct entry point to a documented class of vanadium(V) amino phenolato antitumor agents . The use of this specific aldehyde, rather than a generic analog, is likely crucial for achieving the correct steric and electronic environment around the metal center for optimal biological activity. Procuring this compound allows researchers to replicate literature procedures with confidence and build upon established structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-tert-Butyl-2-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.